molecular formula C14H32ClNO B14411623 4-(Decylamino)butan-1-ol;hydrochloride CAS No. 87260-33-1

4-(Decylamino)butan-1-ol;hydrochloride

Cat. No.: B14411623
CAS No.: 87260-33-1
M. Wt: 265.86 g/mol
InChI Key: HQFHSUKVVKBNGS-UHFFFAOYSA-N
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Description

4-(Decylamino)butan-1-ol;hydrochloride is an organic compound that belongs to the class of alcohols It is characterized by the presence of a decylamino group attached to a butan-1-ol backbone, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decylamino)butan-1-ol;hydrochloride typically involves the reaction of decylamine with butan-1-ol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Decylamino)butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alkanes.

    Substitution: Halides or ethers.

Scientific Research Applications

4-(Decylamino)butan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Decylamino)butan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with biological membranes, altering their permeability and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)butan-1-ol: Similar structure but with diethylamino group instead of decylamino.

    4-Amino-1-butanol: Lacks the decylamino group, making it less hydrophobic.

    Butan-1-ol: Simple alcohol without any amino substitution.

Uniqueness

4-(Decylamino)butan-1-ol;hydrochloride is unique due to the presence of the decylamino group, which imparts distinct hydrophobic properties and enhances its interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic compounds.

Properties

CAS No.

87260-33-1

Molecular Formula

C14H32ClNO

Molecular Weight

265.86 g/mol

IUPAC Name

4-(decylamino)butan-1-ol;hydrochloride

InChI

InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16;/h15-16H,2-14H2,1H3;1H

InChI Key

HQFHSUKVVKBNGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCCO.Cl

Origin of Product

United States

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